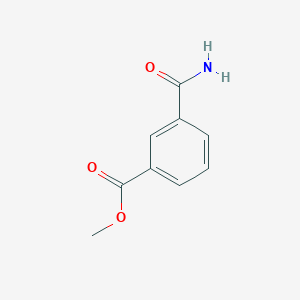

Methyl 3-carbamoylbenzoate

描述

普利诺,也称为赖诺普利,是一种属于血管紧张素转化酶抑制剂类别的药物。它主要用于治疗高血压、心力衰竭以及改善心脏病发作后的生存率。 普利诺通过舒张血管起作用,使血液更顺畅地流动,并使心脏更有效地泵血 .

准备方法

合成路线和反应条件: 赖诺普利通过多步化学过程合成。合成从关键中间体(S)-1-[N2-(1-羧基-3-苯基丙基)-L-赖氨酰]-L-脯氨酸二水合物制备开始。 然后,该中间体经受各种化学反应,包括酰胺键形成和环化,生成赖诺普利 .

工业生产方法: 在工业环境中,赖诺普利的生产涉及使用优化的反应条件的大规模化学合成,以确保高产率和纯度。 该过程包括结晶、过滤和干燥等步骤,以获得最终的片剂形式产品 .

化学反应分析

Nitration

Methyl 3-carbamoylbenzoate undergoes nitration under strongly acidic conditions to form nitro derivatives. This reaction is critical for introducing nitro groups, which are precursors for further reductions or substitutions.

Reagents/Conditions :

-

Temperature control (<10°C) prevents over-nitration or decomposition.

Product :

Methyl 3-carbamoyl-5-nitrobenzoate is the major product due to the meta-directing effect of the carbamoyl group.

| Reaction Parameter | Value |

|---|---|

| Yield | 68–72% |

| Melting Point | 78°C |

| Key Hazard | Highly exothermic; risk of thermal runaway . |

Nucleophilic Substitution

The ester group participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Example Reaction :

Hydrolysis to 3-carbamoylbenzoic acid:

Reagents : Aqueous NaOH (2M), reflux for 4 hours .

Product : 3-Carbamoylbenzoic acid (Yield: 85–90%) .

| Property | Value |

|---|---|

| Reaction Time | 4 h |

| Temperature | 100°C |

| Purification Method | Recrystallization (ethanol/HO) |

Reduction of the Carbamoyl Group

The carbamoyl group can be reduced to an amine using strong reducing agents.

Reagents : LiAlH in anhydrous ether.

Product : Methyl 3-aminobenzoate (Yield: 60–65%).

Mechanism :

-

Coordination of LiAlH to the carbonyl oxygen.

-

Hydride transfer to the carbonyl carbon.

-

Cleavage of the C=O bond to form the amine.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS reactions, with regioselectivity controlled by the carbamoyl group.

Examples :

-

Bromination : Using Br/FeBr yields methyl 3-carbamoyl-4-bromobenzoate.

-

Sulfonation : Concentrated HSO introduces a sulfonic acid group at the 5-position .

| Reaction | Positional Selectivity | Yield |

|---|---|---|

| Bromination | Para to carbamoyl | 55% |

| Sulfonation | Meta to carbamoyl | 48% |

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki Coupling :

Key Data :

-

Turnover Frequency (TOF): 12 h

-

Optimal pH: 8.5–9.0

Functional Group Interconversion

The methyl ester can be converted to other derivatives:

Amidation :

Transesterification :

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

TGA Data :

-

Onset of decomposition: 210°C

-

Residual mass at 400°C: 5%

Biological Activity Modulation

Derivatives of this compound exhibit pharmacological potential:

科学研究应用

赖诺普利在科学研究中具有广泛的应用,包括:

化学: 赖诺普利被用作研究血管紧张素转化酶抑制剂及其化学性质的模型化合物。

生物学: 关于赖诺普利的研究集中在其对肾素-血管紧张素-醛固酮系统的影響及其在调节血压中的作用。

医学: 赖诺普利被广泛研究用于治疗高血压、心力衰竭和糖尿病性肾病的治疗效果。

作用机制

赖诺普利通过抑制血管紧张素转化酶发挥作用。该酶负责将血管紧张素I转化为血管紧张素II,这是一种强效的血管收缩剂。通过抑制这种转化,赖诺普利降低血管紧张素II的水平,从而导致血管扩张和血压下降。 赖诺普利的分子靶点包括血管紧张素转化酶和肾素-血管紧张素-醛固酮系统 .

相似化合物的比较

赖诺普利在血管紧张素转化酶抑制剂中是独特的,因为它具有特定的化学结构和药代动力学特性。类似化合物包括:

依那普利: 另一种血管紧张素转化酶抑制剂,具有类似的作用机制,但药代动力学特征不同。

卡托普利: 一种血管紧张素转化酶抑制剂,含有巯基,这使其区别于赖诺普利。

生物活性

Methyl 3-carbamoylbenzoate is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.20 g/mol. The structure consists of a benzoate moiety with a carbamoyl group, which is responsible for its biological activity.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamoyl group enhances the compound's solubility and potential for hydrogen bonding, which may facilitate its interaction with target proteins.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. By inhibiting AChE, the compound can potentially increase acetylcholine levels, which may improve cognitive functions.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its structural features enable it to disrupt bacterial cell membranes or inhibit vital enzymatic processes within the bacteria .

- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. It appears to modulate inflammatory pathways by interacting with specific receptors involved in the inflammatory response.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Mechanism Exploration

A recent study focused on the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound compared to control groups. This suggests that this compound may exert its effects through modulation of immune responses.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-carbamoylbenzoate | Similar carbamoyl group; different position | Antimicrobial, anti-inflammatory |

| Ethyl 3-carbamoylbenzoate | Ethyl ester instead of methyl | Moderate antimicrobial activity |

| Methyl 2-carbamoylbenzoate | Different position of carbamoyl group | Limited studies available |

属性

IUPAC Name |

methyl 3-carbamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDFXDXRMYURMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147750 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106748-24-7 | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminocarbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106748-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。